molecular formula C14H16ClN3O2 B2620729 6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid CAS No. 307514-00-7

6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid

货号: B2620729
CAS 编号: 307514-00-7
分子量: 293.75
InChI 键: ATPDBGQLUAFWAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is a chemical compound characterized by the presence of a phthalazine ring substituted with a chlorine atom and an amino group attached to a hexanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid typically involves the reaction of 4-chlorophthalazine with hexanoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom on the phthalazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce amine derivatives.

科学研究应用

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid has several scientific research applications:

作用机制

The mechanism of action of 6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

相似化合物的比较

Similar Compounds

Uniqueness

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is unique due to its specific structure, which combines a phthalazine ring with a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid is a compound associated with the inhibition of sphingosine-1-phosphate lyase (S1PL), an enzyme that plays a crucial role in regulating sphingosine-1-phosphate (S1P) levels. The modulation of S1P is significant in various physiological processes, including immune responses and cardiovascular functions. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Sphingosine-1-phosphate lyase catalyzes the degradation of S1P, a bioactive lipid involved in numerous cellular processes. Inhibition of S1PL by compounds like this compound leads to elevated levels of S1P, which can have both therapeutic and adverse effects depending on the context.

Key Findings on Mechanism

  • Inhibition of Lymphocyte Circulation : In studies involving rats, administration of S1PL inhibitors resulted in significant lymphopenia (depletion of lymphocytes) within 3 to 4 days. This corresponded with increased S1P concentrations in lymphoid tissues, suggesting a direct relationship between S1PL inhibition and immune modulation .
  • Cardiovascular Effects : The same studies indicated that elevated S1P levels could influence cardiac function, leading to bradycardia and other cardiovascular changes. This highlights the dual role of S1P in immune and cardiovascular systems .

Biological Activity Data

Study Compound Model Findings
This compoundRat modelInduced lymphopenia; increased S1P levels in lymph nodes (1000-fold) and cardiac tissue (9-fold).
S1PL InhibitorTelemetry in ratsSignificant bradycardia observed; similar effects to fingolimod.
Fluorescence Assay for SPL activityIn vitroDeveloped a sensitive method for measuring SPL activity; demonstrated inhibition by semicarbazide.

Case Studies

Case Study 1: Immune Modulation
In a controlled experiment, repeated doses of the S1PL inhibitor led to a marked decrease in circulating lymphocytes. This study provided insights into how modulation of sphingolipid metabolism can be leveraged for therapeutic immune suppression without the side effects associated with traditional immunosuppressants.

Case Study 2: Cardiovascular Implications
Another study explored the cardiovascular effects of S1PL inhibition. The results indicated that while there was a beneficial increase in S1P levels, the consequential bradycardia raised concerns about potential cardiovascular risks associated with long-term use of such inhibitors.

属性

IUPAC Name

6-[(4-chlorophthalazin-1-yl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-13-10-6-3-4-7-11(10)14(18-17-13)16-9-5-1-2-8-12(19)20/h3-4,6-7H,1-2,5,8-9H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPDBGQLUAFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。